2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide group, a dichlorophenyl group, and a ureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Urea Intermediate: This step involves the reaction of 3,4-dichloroaniline with an isocyanate to form the corresponding urea derivative.
Alkyne Addition: The urea intermediate is then reacted with an alkyne, such as but-2-yne-1-ol, under suitable conditions to form the alkyne-substituted urea.
Coupling with Benzamide: Finally, the alkyne-substituted urea is coupled with a benzamide derivative through an ether linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketone derivatives.
Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzoic acid
- 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzylamine
Uniqueness
Compared to similar compounds, 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)carbamoylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-14-8-7-12(11-15(14)20)23-18(25)22-9-3-4-10-26-16-6-2-1-5-13(16)17(21)24/h1-2,5-8,11H,9-10H2,(H2,21,24)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUAJJSBGRQEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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